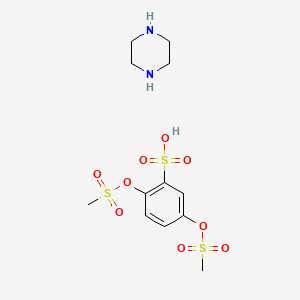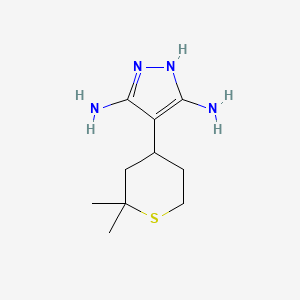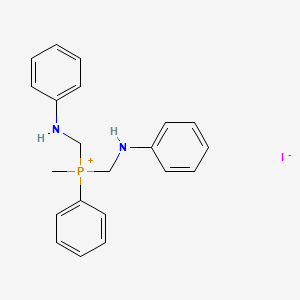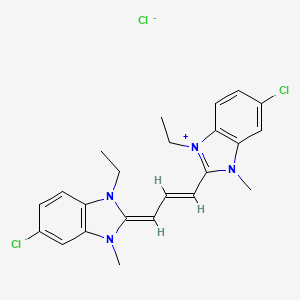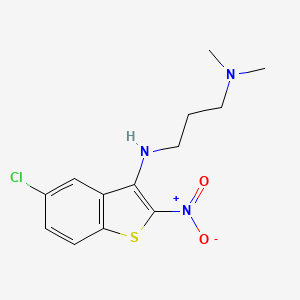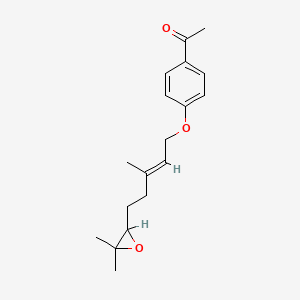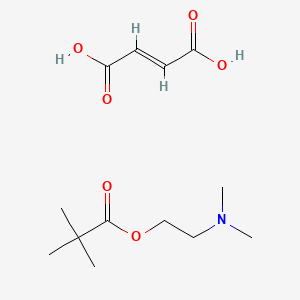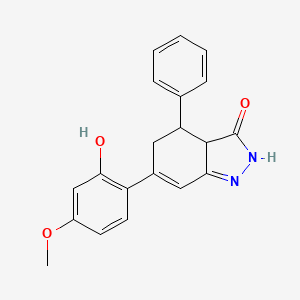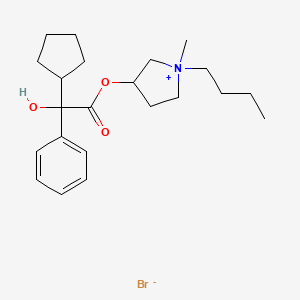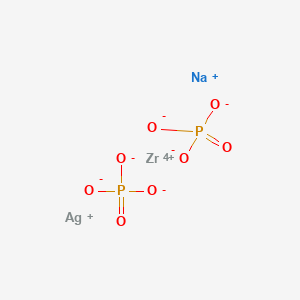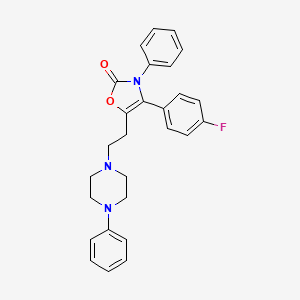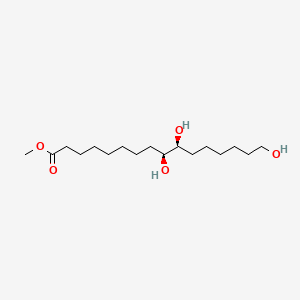
Aleuritic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aleuritic acid methyl ester is an organic compound derived from aleuritic acid, which is a significant component of shellac. Shellac is a natural resin secreted by the lac insect, Kerria lacca. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aleuritic acid methyl ester can be synthesized through the esterification of aleuritic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of aleuritic acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale esterification of aleuritic acid. The process is optimized to achieve high yields and purity. Industrial methods may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aleuritic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohol derivatives are formed.
Substitution: Various substituted esters and amides can be produced.
Applications De Recherche Scientifique
Aleuritic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of perfumes, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of aleuritic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release aleuritic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Aleuritic acid methyl ester can be compared with other similar compounds, such as:
Laccijalaric acid: Another component of shellac with similar chemical properties.
Laccishellolic acid: A related compound with distinct functional groups.
Shellolic acid: Shares some structural similarities with aleuritic acid.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties. Its role as a derivative of aleuritic acid also contributes to its uniqueness in various applications.
Propriétés
Numéro CAS |
57491-54-0 |
|---|---|
Formule moléculaire |
C17H34O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl (9S,10S)-9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1 |
Clé InChI |
RPJKCXYNOLKCID-HOTGVXAUSA-N |
SMILES isomérique |
COC(=O)CCCCCCC[C@@H]([C@H](CCCCCCO)O)O |
SMILES canonique |
COC(=O)CCCCCCCC(C(CCCCCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


